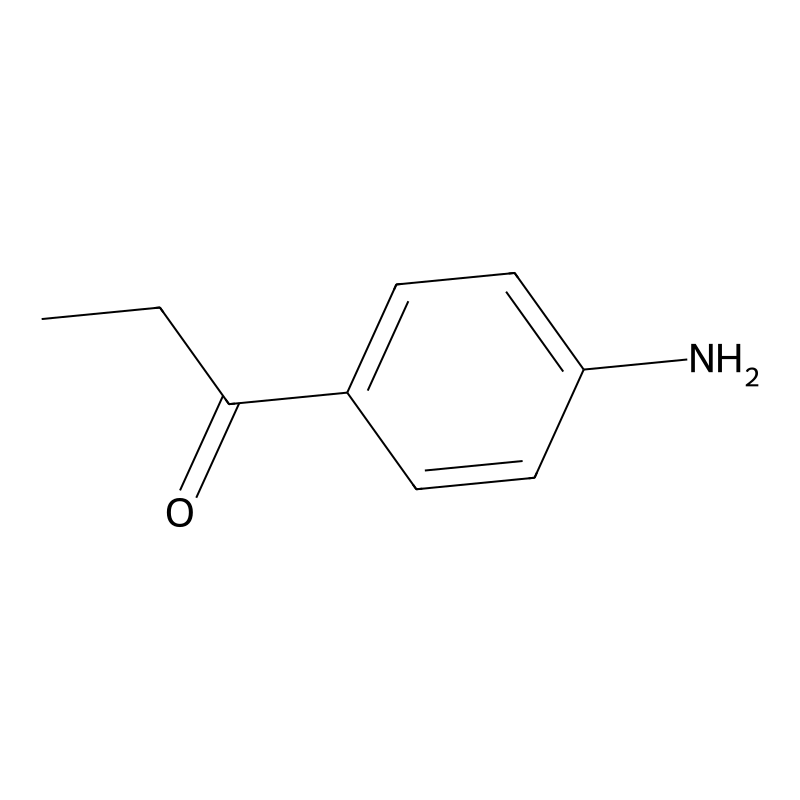

4'-Aminopropiophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol

In water, 352 mg/L at 37 °C

Synonyms

Canonical SMILES

Potential as a Selective Predacide:

4'-Aminopropiophenone, also known as para-aminopropiophenone or PAPP, is a chemical compound being investigated for its potential as a selective predacide in wildlife management. PAPP acts by rapidly converting hemoglobin in the bloodstream to methemoglobin, which reduces the blood's ability to carry oxygen. This mechanism is similar to nitrite poisoning and leads to suffocation in affected animals [Wikipedia: 4'-Aminopropiophenone, ].

The primary appeal of PAPP lies in its potential selectivity towards certain mammal species. Research suggests that PAPP is significantly more toxic to mammalian predators like stoats, weasels, and feral cats compared to birds and some other mammals like possums and rats [Wikipedia: 4'-Aminopropiophenone, ]. This selectivity could be beneficial in controlling invasive predator populations while minimizing harm to native wildlife.

Ongoing Research and Development:

PAPP is currently undergoing research and development for potential use in various regions, including:

- New Zealand: PAPP was registered for use in New Zealand in 2011 to control stoat populations, which threaten native bird species [Wikipedia: 4'-Aminopropiophenone, ]. Research continues to evaluate its long-term effectiveness and potential environmental impacts.

- Australia: PAPP is being investigated for its potential to control feral cat, red fox, and wild dog populations, which pose threats to native fauna [Australian Department of the Environment and Energy, ]. Research is focused on determining its efficacy, target specificity, and safety profile in the Australian context.

Important Considerations:

While PAPP presents a potentially valuable tool for wildlife management, its use requires careful consideration of several factors:

- Toxicity: PAPP is highly toxic to humans and other mammals upon ingestion, inhalation, or skin contact. Strict safety protocols are crucial during handling and application [PubChem: 4'-Aminopropiophenone, ].

- Environmental impact: The potential impact of PAPP on non-target species and the broader environment needs thorough evaluation before widespread use [Australian Department of the Environment and Energy, ].

- Ethical considerations: The use of any predacide raises ethical concerns regarding animal welfare and potential unintended consequences. Open discussion and public engagement are crucial before implementing such control methods.

4'-Aminopropiophenone, also known as para-aminopropiophenone or PAPP, is a highly toxic aromatic compound with the chemical formula C₉H₁₁NO. It features both an amino group and a ketone group, making it a unique member of the class of compounds known as aromatic amines and ketones. This compound is primarily recognized for its ability to convert hemoglobin into methemoglobin, which significantly impairs oxygen transport in the blood, leading to severe physiological effects such as hypoxia and potential death upon exposure .

The primary mechanism of action of PAPP in predator control is its effect on hemoglobin. When ingested, PAPP disrupts the oxygen-carrying capacity of red blood cells by converting hemoglobin to methemoglobin, similar to nitrite poisoning []. This leads to cellular hypoxia (oxygen deficiency) and ultimately death in the affected animal [].

- Oxidation: This compound can be oxidized to form corresponding quinones.

- Reduction: It can be reduced to generate various amines.

- Substitution: Due to the presence of the amino group, it is susceptible to nucleophilic substitution reactions, which can involve reagents such as sodium hydroxide and palladium on magnesium lanthanum oxide .

These reactions are vital for its use in synthetic organic chemistry and in the development of various chemical products.

The primary biological activity of 4'-Aminopropiophenone is its interaction with circulating hemoglobin. It rapidly converts hemoglobin to methemoglobin, a form that cannot effectively transport oxygen. This conversion leads to methemoglobinemia, characterized by elevated levels of methemoglobin in the blood, resulting in hypoxia—a state of oxygen deficiency that can cause coma and death due to cellular respiration inhibition . The compound has been studied for its potential applications in predator control due to its specific toxicity profile towards certain mammals while being less harmful to birds .

The synthesis of 4'-Aminopropiophenone typically involves the reaction of 2-aryloxypropanamide with potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The process generally follows these steps:

- Charge a reaction tube with 2-aryloxypropanamide (1.0 mmol).

- Add potassium hydroxide (56 mg, 1.0 mmol).

- Introduce DMSO as the solvent and heat under controlled conditions until the reaction completes .

This method allows for efficient production of the compound while minimizing by-products.

4'-Aminopropiophenone has several applications:

- Predator Control: It has been formulated into baits for controlling feral cats and other invasive predators due to its rapid action and humane outcomes compared to traditional poisons .

- Organic Synthesis: As an intermediate in organic synthesis, it can be utilized in producing other chemical compounds, including pharmaceuticals and agrochemicals .

- Research: Its unique properties make it a subject of study in toxicology and pharmacology, particularly concerning its effects on hemoglobin and potential antidotes for poisoning .

Studies have shown that 4'-Aminopropiophenone acts as a prodrug that requires metabolic activation within the body to exert its pharmacological effects. The active metabolite, 4-(N-hydroxy)aminopropiophenone, is particularly effective at inducing methemoglobinemia. Research indicates that environmental factors can influence its efficacy and stability when used in predator control applications .

4'-Aminopropiophenone shares structural similarities with several other aromatic compounds but has distinct properties due to its specific functional groups. Here are some similar compounds:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| 4-Aminobenzoic Acid | Aromatic Amine | Used in pharmaceuticals; less toxic than PAPP |

| 4-Aminobenzophenone | Aromatic Ketone | Similar reactivity; used in dye synthesis |

| Cathinone | Phenethylamine | Stimulant effects; structurally related |

While these compounds share some characteristics with 4'-Aminopropiophenone, they differ significantly in their biological activities and applications. For instance, 4-Aminobenzoic acid is primarily used in pharmaceutical formulations without the severe toxicity associated with PAPP .

The historical development of 4'-Aminopropiophenone traces back to the early 1980s when researchers at the Denver Wildlife Research Centre first evaluated its potential as a predator control agent in the United States. However, during this initial assessment period, the compound was not developed into a practical technology due to various technical and regulatory constraints. The breakthrough in understanding and application came during the 1990s when scientists at the Victorian Institute of Animal Science in Australia became the first to demonstrate that PAPP could be formulated as a rapid-acting and humane method for controlling feral cats and exotic red foxes. This pioneering work established the foundation for subsequent research that would eventually lead to commercial applications.

The Australian research team's success in developing practical applications for 4'-Aminopropiophenone represented a significant advancement in wildlife management technology. Their work demonstrated that the compound could address the critical need for more humane and selective predator control methods, particularly important given the questionable humaneness of sodium fluoroacetate (1080), the most commonly used poison at the time. The existence of an antidote for PAPP poisoning, in contrast to the lack of antidotes for 1080 poisoning, made it an attractive alternative for wildlife management applications. New Zealand researchers subsequently developed independent PAPP formulations and baiting techniques for introduced predators, building upon the foundational Australian research.

The compound's journey from laboratory curiosity to practical application exemplifies the collaborative nature of international scientific research. The development of specialized delivery systems, such as capsules that exploit the unique dentition and feeding strategies of feral cats, demonstrated the sophisticated approach taken by researchers to maximize target specificity while minimizing non-target exposure. This innovation became a significant feature in the development of the feral cat bait known as Curiosity, marking a milestone in selective predator control technology.

Nomenclature and Classification Systems

4'-Aminopropiophenone operates under an extensive nomenclature system that reflects its chemical structure and various applications across different fields. The compound's primary designation as 4'-Aminopropiophenone derives from its structural composition, specifically indicating the amino group's position at the para (4') position relative to the propiophenone backbone. Alternative nomenclature includes para-aminopropiophenone, which emphasizes the para positioning of the amino substituent, and the widely recognized abbreviation PAPP, commonly used in wildlife management and toxicological literature.

The Chemical Abstracts Service (CAS) has assigned the number 70-69-9 to this compound, providing a unique identifier for database searches and regulatory documentation. Additional systematic names include 1-(4-aminophenyl)propan-1-one, which follows IUPAC nomenclature conventions by clearly describing the structural relationship between functional groups. The compound also appears in literature under various synonyms such as 4-Aminopropiophenone, 1-(4-Aminophenyl)-1-propanone, and Ethyl p-aminophenyl ketone, reflecting different naming conventions used across various chemical databases and research publications.

International nomenclature systems have classified the compound under multiple designation schemes. The European Community number 200-742-7 and the UN number 2811 provide standardized identification for regulatory and transportation purposes. The MDL number MFCD00017113 serves as a unique identifier in chemical database systems, while the FDA UNII 79GF917W6U facilitates pharmaceutical and regulatory tracking. These multiple nomenclature systems ensure consistent identification across diverse scientific disciplines and regulatory frameworks.

Structural Identification and Characterization

The structural characterization of 4'-Aminopropiophenone reveals a compound belonging to the class of alkyl-phenylketones, specifically featuring an aromatic ketone with both amino and carbonyl functional groups. The molecular structure consists of a benzene ring substituted with an amino group at the para position and a propanone (propyl ketone) side chain, resulting in the molecular formula C₉H₁₁NO with a molecular weight of 149.19 g/mol. The IUPAC name 1-(4-aminophenyl)propan-1-one precisely describes the structural arrangement, while the SMILES notation CCC(=O)C1=CC=C(N)C=C1 provides a computational representation of the molecular connectivity.

Physical characterization studies have established that 4'-Aminopropiophenone typically appears as yellow to light brown crystalline needles or powder, with a melting point range of 135-140°C. The compound demonstrates specific solubility characteristics, being soluble in water (352.1 mg/L at 37.5°C), slightly soluble in ethanol, and insoluble in diethyl ether. These solubility properties significantly influence the compound's formulation in various applications, particularly in wildlife management where water solubility enables effective bait preparation.

Spectroscopic analysis provides detailed structural confirmation through various analytical techniques. The compound exhibits characteristic absorption patterns in ultraviolet-visible spectroscopy, with specific wavelength absorptions that aid in identification and quantification. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the aromatic protons, amino group protons, and the aliphatic chain protons, providing unambiguous structural confirmation. Infrared spectroscopy demonstrates characteristic peaks corresponding to amino group stretching, carbonyl stretching, and aromatic C-H bending vibrations, which serve as fingerprint identification markers for the compound.

Significance in Organic Chemistry Research

The significance of 4'-Aminopropiophenone in organic chemistry research extends far beyond its practical applications, representing an important model compound for studying the interactions between amino and carbonyl functional groups within aromatic systems. The compound's unique dual functionality makes it valuable for investigating reaction mechanisms, particularly those involving nucleophilic and electrophilic processes. Research has demonstrated its utility in synthetic methodologies, including its role in preparing high-strength carbon nanotube films through thiol-ene click reactions, showcasing its versatility in materials science applications.

The compound's reactivity profile illustrates the complex interplay between its functional groups, exhibiting simultaneous ketone and amine characteristics that influence its chemical behavior. This dual nature enables participation in diverse reaction pathways, including acid-base neutralization reactions that form salts plus water, and potential incompatibilities with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. These reactivity patterns make 4'-Aminopropiophenone an excellent teaching compound for understanding multifunctional organic molecules and their synthetic applications.

Contemporary research has expanded the compound's relevance to include studies of its genotoxic effects and its function as an oxygen-carrying molecule, particularly in toxicological investigations. The analytical methods developed for this compound, including spectrophotometric measurement techniques and dose-response studies using creatinine sulfate monitoring, have contributed to broader analytical chemistry methodologies. Furthermore, research into radiation effects on the compound's molecular structure and color changes has provided insights into molecular stability under various conditions, contributing to our understanding of radiation chemistry and molecular degradation pathways.

Molecular Structure and Formula

4'-Aminopropiophenone is an organic compound with the molecular formula C₉H₁₁NO [1] [2] [3]. The compound has a molecular weight of 149.19 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 1-(4-aminophenyl)propan-1-one [1] [3] [5].

The chemical structure consists of a propanone group attached to a para-aminophenyl ring [1] [3]. The Simplified Molecular Input Line Entry System representation is CCC(=O)C1=CC=C(N)C=C1 [1] [3] [5]. The compound features both ketone and amine functional groups, making it simultaneously a ketone and an amine [20]. The Standard International Chemical Identifier Key is FSWXOANXOQPCFF-UHFFFAOYSA-N [1] [3] [4].

The exact mass of 4'-Aminopropiophenone is 149.084061 atomic mass units [7]. The compound exhibits a percent composition of carbon 72.46%, hydrogen 7.43%, nitrogen 9.39%, and oxygen 10.72% [4]. The linear formula can be represented as NH₂C₆H₄C(O)CH₂CH₃ [5] [6].

Physical Properties (Melting Point, Boiling Point, Density)

The following table summarizes the key physical properties of 4'-Aminopropiophenone:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁NO | [1] [2] [3] |

| Molecular Weight | 149.19 g/mol | [1] [2] [3] |

| Melting Point | 135-143°C | [1] [2] [10] |

| Boiling Point | 270-306°C | [2] [7] [9] |

| Density | 1.067-1.1 g/cm³ | [2] [7] [9] |

| Flash Point | 138.7°C | [7] [9] |

| Vapor Pressure | 0.0006 mmHg at 25°C | [7] [9] |

| Refractive Index | 1.559 (estimated) | [7] [9] |

| LogP | 0.94-1.09 | [7] [17] |

| pKa | 2.86 (predicted) | [2] [9] |

The compound appears as a yellow to light brown powder or crystals [1] [3] [10]. It has been described as yellow-brown crystalline powder with a scale-like appearance [2] [20]. The melting point ranges from 135°C to 143°C according to various sources [1] [2] [10]. The boiling point is reported between 270°C and 306°C at standard atmospheric pressure [2] [7] [9].

The density of 4'-Aminopropiophenone varies slightly between sources, with values ranging from 1.067 to 1.1 grams per cubic centimeter at 20°C [2] [7] [9]. The flash point is 138.7°C, indicating the temperature at which vapors can ignite [7] [9]. The vapor pressure is extremely low at 0.0006 millimeters of mercury at 25°C, suggesting minimal volatility at room temperature [7] [9].

Solubility Characteristics in Various Solvents

The solubility characteristics of 4'-Aminopropiophenone vary significantly depending on the solvent system used:

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Soluble (352.1 mg/L at 37.5°C) | [2] [9] [13] |

| Ethanol | Slightly soluble | [5] [13] |

| Diethyl ether | Insoluble | [5] [13] |

| Acetone | Soluble | [11] |

| Organic solvents (general) | Soluble | [11] |

4'-Aminopropiophenone demonstrates moderate water solubility with a reported value of 352.1 milligrams per liter at 37.5°C [2] [9]. The compound shows limited solubility in ethanol, being described as only slightly soluble [5] [13]. In contrast, the compound is completely insoluble in diethyl ether [5] [13].

The compound exhibits good solubility in acetone and other organic solvents [11]. This solubility pattern reflects the dual nature of the molecule, containing both polar amine and carbonyl groups alongside the hydrophobic aromatic structure [11]. The polar functional groups contribute to water solubility, while the aromatic system enhances solubility in organic solvents [11].

Spectroscopic Identification Parameters

Spectroscopic analysis of 4'-Aminopropiophenone provides distinctive identification parameters across multiple analytical techniques:

| Method | Key Parameters | Reference |

|---|---|---|

| Infrared (IR) | C=O stretch ~1680 cm⁻¹; NH₂ peaks ~3300 cm⁻¹ | [16] [18] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 149 | |

| Nuclear Magnetic Resonance (NMR) | Aromatic protons δ 7.6-7.8 ppm | |

| HPLC | Retention time varies with column and conditions | [17] |

| UV-Visible | Characteristic absorption bands |

Infrared spectroscopy reveals characteristic absorption bands for the carbonyl group stretching at approximately 1680 wavenumbers and amine group peaks around 3300 wavenumbers [16] [18]. These peaks are diagnostic for the presence of both ketone and primary amine functionalities [16] [18].

Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 149, corresponding to the molecular weight of the compound . Nuclear Magnetic Resonance spectroscopy displays aromatic protons in the chemical shift range of 7.6 to 7.8 parts per million . High Performance Liquid Chromatography can be used for separation and analysis, with retention times dependent on the specific column and mobile phase conditions employed [17].

Chemical Reactivity Patterns

4'-Aminopropiophenone exhibits diverse chemical reactivity patterns due to its dual functional group nature as both a ketone and an amine [20]. The compound neutralizes acids in exothermic reactions to form salts plus water [20]. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides [20].

The compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions . Oxidation reactions can convert the compound to corresponding quinones . Reduction processes can form amines from the ketone functionality . Nucleophilic substitution reactions are possible due to the presence of the amino group .

Metabolic studies reveal that 4'-Aminopropiophenone undergoes different biotransformation pathways depending on the species [23]. In rats, the compound is metabolized primarily by N-acetylation [23]. In dogs, ring and aliphatic hydroxylation occur as the primary metabolic routes [23]. In monkeys, both N-acetylation and oxidation pathways are active [23].

The compound can react with strong reducing agents such as hydrides to generate flammable gaseous hydrogen [20]. The amino group can participate in diazotization reactions and coupling reactions typical of aromatic amines . The ketone functionality allows for condensation reactions with various nucleophiles .

Structural Isomers and Related Compounds

4'-Aminopropiophenone exists as one of three possible positional isomers based on the position of the amino group on the aromatic ring:

| Isomer | CAS Number | Molecular Formula | Melting Point | Boiling Point | Properties | Reference |

|---|---|---|---|---|---|---|

| 4'-Aminopropiophenone (para) | 70-69-9 | C₉H₁₁NO | 135-143°C | 270-306°C | Most biologically active | [1] [2] [3] |

| 2'-Aminopropiophenone (ortho) | 1196-28-7 | C₉H₁₁NO | Not specified | 255°C | Less active than para isomer | [31] [32] |

| 3'-Aminopropiophenone (meta) | Not specified | C₉H₁₁NO | Not specified | Not specified | Least active isomer | [29] |

The para isomer (4'-Aminopropiophenone) is the most biologically active among the three positional isomers [29]. Research has demonstrated that the para-amino derivative exhibits significant biological activity while ortho and meta isomers show reduced or minimal activity [29]. The positioning of the amino group relative to the ketone functionality significantly influences the compound's reactivity and biological properties [29].

Studies examining different acyl chain lengths in aminophenones reveal that modifications to the propyl chain can alter biological activity and half-life characteristics [29]. The para-aminopropiophenone structure represents an optimal balance between the electron-donating amino group and the electron-withdrawing ketone group [29].

Related compounds include other aminophenone derivatives with varying acyl chain lengths, such as para-aminoacetophenone, para-aminobutyrophenone, and para-aminovalerophenone [29]. Each derivative exhibits distinct pharmacological properties and metabolic profiles [29]. The structural relationship between these compounds provides insight into structure-activity relationships within the aminophenone class [29].

Physical Description

Color/Form

Yellow needles from wate

XLogP3

LogP

Appearance

Melting Point

140.0 °C

140 °C

UNII

Related CAS

Therapeutic Uses

/EXPERIMENTAL THERAPY:/ There is an interest and need for new compounds that protect tissues from radiation injury. In cancer therapy, the protection of normal tissue without protecting tumors is one way to increase the therapeutic gain. Thiol compounds are currently in clinical trials, but are limited to some extent by their human toxicities including hypotension, nausea, and emesis. Several new aminochalcones and aminobenzophenones were synthesized and tested for radioprotective activity in mice. All were less active than p-aminobenzophenone itself. Several acid hydrazides were synthesized and tested similarly, but none exhibited significant activity. The high radioprotective activity of 4-nitroaniline was confirmed, but other nitro amines were substantially less active. 4-Chloro-N-methylaniline is as active as 4-chloroaniline, but other chloro aromatics are devoid of significant activity. When compared with the phosphorothioate amyfostine (WR-2721) using the intestinal clonogenic cell survival assay, 1-(p-aminophenyl)-1-propanol, p-aminopropiophenone, its ethylene ketal, and a mixture of the two protected to a great extent, though slightly less than WR-2721. These results suggest that there is direct cellular radioprotection by these non-thiol compounds...

/EXPERIMENTAL THERAPY:/ ... Of twelve compounds that had been found to exhibit high radioprotective activity by ip injection, only two p-aminopropiophenone and its ethylene ketal retain that high activity (92-95 % survivors) when administered orally...

THERAPEUTIC CATEGORY: Antidote (cyanide)

MeSH Pharmacological Classification

Mechanism of Action

p-Aminopropiophenone (PAPP) was found to produce a longer lasting methemoglobinemia than 4-dimethylaminophenol (DMAP) when given by gavage to dogs at doses producing peak methemoglobin levels of up to 26%. It was concluded that PAPP might be a more suitable substance for the pretreatment of cyanide poisoning than DMAP.

Twelve Schiff bases were prepared using salicylaldehyde, one with 5-chlorosalicylaldehyde, one with benzaldehyde, and a series of anilines substituted in the m- or p-positions. They were assayed for radioprotective activity in male, Swiss mice irradiated with a nearly lethal dose (950 cGy) of 6 mV photons produced by a linear accelerator, and were compared with the parent amines. Schiff base formation reduced toxicity of the parent amines; its effect on radioprotective activity was erratic, increasing activity in some cases, decreasing activity in others, and having no effect in ... others. Radioprotective activity appears to be unrelated to a number of molecular descriptors. The highest radioprotection (100%) was observed for mixtures of p-aminopropiophenone with its Schiff base, or with the Schiff base of 1-(p-aminophenyl)-1-propanol (95%).

Certain compounds that oxidize hemoglobin to methemoglobin (MHb) also protect against cyanide. Evidence presented here suggests that other mechanisms may be involved. Male Swiss ICR mice were pretreated intraperitoneally (ip) with various doses of primaquine phosphate (primaquine), WR6026 (6-methoxy-8-(6-diethylamino-hexylamino) lepidine dihydrochloride), WR238605 (8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy) quinoline succinate), p-aminooctoyl-phenone (PAOP), or p-aminopropiophenone (PAPP). The compounds were administered 15 or 60 min before an intramuscular (im) challenge with a 2xLD50 dose (5.0-5.6 mg/kg) of sodium cyanide (NaCN). Twenty-four hr /later/ mortality was assessed and survivors were tested for motor incapacitation. Primaquine, PAPP and PAOP increased survival compared to untreated controls, while the other MHb formers were not effective (P < 0.05). PAOP is believed to form sufficient MHb only after 3 to 4 hr after administration; however it was found to be effective when administered 15 min before NaCN challenge in this study. This suggests that MHb formation may not be the only factor responsible for PAOP's anti-cyanide efficacy.

Benzocaine induces methemoglobin (MHb) in several species, whereas lidocaine may increase MHb in cats and human. Elevated MHb (>20%) in sheep after benzocaine exposure was recently recognized. MHb decreases blood oxygen-carrying capacity which can complicate interpretation of experimental data. Sheep are used in research which requires tracheal intubation and blood gas analysis. Since benzocaine and lidocaine are used to provide local anesthesia prior to intubation, we compared MHb production by sheep after exposure to these drugs. A dose-response relationship between benzocaine and MHb was investigated. Eight crossbred Dorset ewes were dosed intranasally with benzocaine for 2 sec or with 40 mg of lidocaine in a randomized crossover design. Sheep with elevated MHb after the 2-sec benzocaine dose were later dosed with benzocaine intranasally for 10 sec. MHb levels were measured periodically on a CO-Oximeter. A quantitative MHb response to an indirect MHb former, p-aminopropiophenone (PAPP), by each sheep was determined 15 min after PAPP (0.6 mg/kg iv). MHb levels remained at baseline (1-2%) after lidocaine exposure in all sheep, as well as in four sheep (nonresponders) after the 2-sec benzocaine dose. Four sheep (responders) demonstrated 16.5-26.4% MHb after the 2-sec benzocaine dose. The responders formed 38.2-50.5% MHb after the 10-sec benzocaine dose. All responders developed high MHb after PAPP, while nonresponders developed slightly elevated MHb after PAPP. An N-hydroxy metabolite of benzocaine is the likly active MHb-forming substance. Benzocaine should be replaced by lidocaine when local anesthesia of the nasal or oropharyngeal region in sheep is required.

Vapor Pressure

Other CAS

Associated Chemicals

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Interactions

Nitrobenzene, aniline, p-aminotoluene (p-AT), p-aminoacetophenone (p-AAP) and p-aminopropiophenone (p-APP) have widely different activities as methemoglobin-forming agents in mice. As assessed by circulating levels after intra-peritoneal administration, p-AT was the least potent compound of the series, but nitrobenzene and aniline were also only weakly active even at lethal doses. Three hydroxylamine analogues from the above series were all about equipotent as methemoglobin forming agents in mice. Moreover, at a dose of 0.1 mole/kg each produced a transient methemoglobinemia that was remarkably similar to that resulting from p-APP. A methemoglobinemia with similar temporal characteristics was also produced by o-aminophenol, but this compound is about ten times less potent. p-Aminophenol was even weaker, being about as active as aniline. When aniline or nitrobenzene was given in combination with sodium nitrite, circulating methemoglobin levels were prolonged. Such a synergism was not seen when either was given in combination with p-APP. Methylene blue in vivo attenuated the methemoglobinemic response to both p-APP and nitrite. It was more effective, however, against the latter, as evaluated at doses that produced equivalent peak circulating levels. In its time pattern the effect of nitrite was similar in vivo (intact mouse) and in vitro (mouse red cell suspension). In contrast, methemoglobinemia produced by phenylhydroxylamine appears to persist longer in red cells than in the intact animal. Apparently, factors external to the red cell are important in terminating some kinds of induced methemoglobinemias.

Pretreatment with sodium nitrite or p-aminopropiophenone has been shown to protect armadillos, rabbits, and mice from death by parenteral sodium sulfide. The degree of protection correlated with anticipated levels of methemoglobinemia. Pretreatment of mice with nitrite or PAPP significantly prolonged their survival during continuous vapor exposure to any one of three concentrations of hydrogen sulfide, but the greatest protection occurred at the intermediate concentration. Under certain conditions propylene glycol also prolonged survival time, probably by a nonspecific action in depressing respirations. The mechanism of protection against sulfide by methemoglobinemia is discussed with reference to the formation of sulfmethemoglobin and its possible fate in vivo.

Dates

Para-aminopropiophenone (PAPP) in canid pest ejectors (CPEs) kills wild dogs and European red foxes quickly and humanely

Benjamin L AllenPMID: 30875074 DOI: 10.1007/s11356-019-04818-7

Abstract

Lethal control remains an important approach to mitigating the impacts of predators on livestock and threatened fauna. This occurs in Australia, where wild dogs (Canis familiaris) and European red foxes (Vulpes vulpes) are commonly subjected to broad-scale poisoning programs. Ongoing refinement of lethal tools has led to the recent development of manufactured poison baits containing para-aminopropiophenone (PAPP). Canid pest ejectors (CPEs) have also been recently registered for use and are a target-specific poison delivery device; yet, there has been no confirmation that PAPP delivered via ejectors will provide similar efficacy to PAPP delivered via manufactured baits. We tested the efficacy of PAPP in ejectors on wild dogs (1000-mg dose) and foxes (400-mg dose). Time-to-death, physical signs of poisoning and other related factors were assessed. Ten of 11 (91%) wild dogs used in controlled trials died within 3 h after PAPP administration; the mean time to unconsciousness was 65 min and the mean time to death was 84 min. Three of four (75%) foxes also died within 3 h after PAPP administration; their mean time to unconsciousness was 78 min, and their mean time to death was 121 min. Carcasses of eight deceased wild dogs and one fox were found during field trials, with distances between the nearest triggered ejector and the deceased animal ranging from 30 to 200 m. The presence of de-oxygenated blood in all necropsied carcasses and photographic evidence of triggered ejectors unequivocally demonstrated that using powdered PAPP in ejectors produces rapid anoxia and death in both wild dogs and foxes. Although anxiety and accompanying behaviours were observed in wild dogs (but not foxes), the use of PAPP offers a humane, additional option for the control of wild canids.Development of a new humane toxin for predator control in New Zealand

Charles T Eason, Elaine C Murphy, Steve Hix, Duncan B MacmorranPMID: 21392319 DOI: 10.1111/j.1749-4877.2010.00183.x

Abstract

The endemic fauna of New Zealand evolved in the absence of mammalian predators and their introduction has been responsible for many extinctions and declines. Introduced species including possums (Trichosurus vulpecula Kerr), ship rats (Rattus rattus L.) and stoats (Mustela erminea L.) are targeted to protect native birds. Control methodologies currently rely largely on labor-intensive trapping or the use of increasingly unpopular poisons, or poisons that are linked with low welfare standards. Hence, the development of safer humane predator toxins and delivery systems is highly desirable. Para-aminopropiophenone (PAPP) is being developed as a toxin for feral cats (Felis catus L.) and stoats. Carnivores appear to be much more susceptible to PAPP than birds, so it potentially has high target specificity, at least in New Zealand. Pen trials with 20 feral cats and 15 stoats have been undertaken using meat baits containing a proprietary formulation of PAPP. A PAPP dose of 20-34 mg kg(-1) was lethal for feral cats and 37-95 mg kg(-1) was lethal for stoats. Our assessments suggest that PAPP, for the control of feral cats and stoats, is a humane and effective toxin. PAPP causes methaemoglobinaemia, resulting in central nervous system anoxia, lethargy and death.The effect of para-aminopropiophenone-induced methemoglobinemia on oxygenation of working muscle in human subjects

J TEPPERMAN, O BODANSKY, B J JANDORFPMID: 20996494 DOI: 10.1152/ajplegacy.1946.146.5.702

Abstract

Effect of p-aminopropiophenone induced methemoglobinemia on the oxygenation of working muscle in human subjects

J TEPPERMAN, O BODANSKYPMID: 21066511 DOI:

Abstract

The antidotal action of para-aminopropiophenone with or without sodium thiosulfate in cyanide poisoning

C L ROSE, J S WELLESPMID: 20285830 DOI:

Abstract

The role of hepatic detoxification in p-aminopropiophenone induced methemoglobinemia

J TEPPERMAN, O BODANSKYPMID: 20274553 DOI:

Abstract

The longevity of para-aminopropiophenone (PAPP) wild dog baits and the implications for effective and safe baiting campaigns

Matthew Gentle, James Speed, Benjamin L Allen, Stacy Harris, Hellen Haapakoski, Kerry BellPMID: 28357798 DOI: 10.1007/s11356-017-8668-3

Abstract

Considerable effort goes into mitigating the impacts caused by invasive animals and prohibiting their establishment or expansion. In Australia, management of wild dogs (Canis lupus dingo and their hybrids) and their devastating impacts is reliant upon poison baiting. The recent release of baits containing the humane toxin para-aminopropiophenone (PAPP) offers potential improvements for control of wild dogs, but little is known about the environmental persistence of PAPP in manufactured baits that could be used to inform best practice guidelines. We investigated the degradation rate of PAPP wild dog baits (DOGABAIT™) under typical field usage and storage conditions in north-eastern Australia and calculated optimal deployment and withholding periods. The PAPP content of buried baits declines faster than surface-laid baits, but both presentations retained lethal doses to wild and domestic dogs for considerable periods (6-16 weeks). Domestic or working dogs should be suitably restrained or excluded from baited areas for extended periods, particularly under dry conditions, to minimise poisoning risk. The period of persistence of PAPP baits may provide opportunities to improve the duration or longer term efficacy of baiting campaigns, but care is needed to protect domestic and working dogs to ensure responsible and safe use.Synthesis and methemoglobinemia-inducing properties of analogues of para-aminopropiophenone designed as humane rodenticides

David Rennison, Daniel Conole, Malcolm D Tingle, Junpeng Yang, Charles T Eason, Margaret A BrimblePMID: 24210502 DOI: 10.1016/j.bmcl.2013.10.046

Abstract

A number of structural analogues of the known toxicant para-aminopropiophenone (PAPP) have been prepared and evaluated for their capacity to induce methemoglobinemia--with a view to their possible application as humane pest control agents. It was found that an optimal lipophilicity for the formation of methemoglobin (metHb) in vitro existed for alkyl analogues of PAPP (aminophenones 1-20; compound 6 metHb% = 74.1 ± 2). Besides lipophilicity, this structural sub-class suggested there were certain structural requirements for activity, with both branched (10-16) and cyclic (17-20) alkyl analogues exhibiting inferior in vitro metHb induction. Of the four candidates (compounds 4, 6, 13 and 23) evaluated in vivo, 4 exhibited the greatest toxicity. In parallel, aminophenone bioisosteres, including oximes 30-32, sulfoxide 33, sulfone 34 and sulfonamides 35-36, were found to be inferior metHb inducers to lead ketone 4. Closer examination of Hammett substituent constants suggests that a particular combination of the field and resonance parameters may be significant with respect to the redox mechanisms behind PAPPs metHb toxicity.Effects of p-aminopropiophenone on response-times of a conditioned reflex of avoidance

B FREEDMANPMID: 18915122 DOI:

Abstract

Oral toxicity of p-aminopropiophenone to brushtail possums (Trichosurus vulpecula), dama wallabies (Macropus eugenii), and mallards (Anas platyrhynchos)

P Fisher, C E O'Connor, G MorrissPMID: 18689651 DOI: 10.7589/0090-3558-44.3.655